molecular formula C12H18ClN B13253995 (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride

(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13253995
M. Wt: 211.73 g/mol
InChI Key: JBEUWFFPBAVTTJ-JGAZGGJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a cyclopropane ring, makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Catalyst: Rhodium or copper-based catalysts

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: A related compound with similar structural features but different substituents on the cyclopropane ring.

    (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-mandelate: Another similar compound used as an intermediate in pharmaceutical synthesis.

Uniqueness

(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of an ethyl group and a 3-methylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

(1S,2S)-2-ethyl-1-(3-methylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-3-10-8-12(10,13)11-6-4-5-9(2)7-11;/h4-7,10H,3,8,13H2,1-2H3;1H/t10-,12-;/m0./s1

InChI Key

JBEUWFFPBAVTTJ-JGAZGGJJSA-N

Isomeric SMILES

CC[C@H]1C[C@]1(C2=CC=CC(=C2)C)N.Cl

Canonical SMILES

CCC1CC1(C2=CC=CC(=C2)C)N.Cl

Origin of Product

United States

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